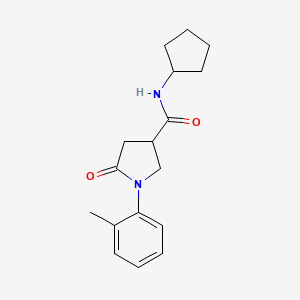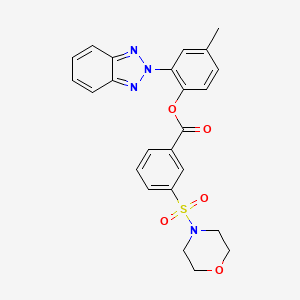![molecular formula C17H10Br2ClN3O3S B11109358 (2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109358.png)
(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” is a complex organic molecule that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” typically involves multiple steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a condensation reaction with a chlorobenzaldehyde derivative.
Addition of the Dibromo-Dihydroxyphenyl Group: The dibromo-dihydroxyphenyl group can be incorporated through a similar condensation reaction with a dibromo-dihydroxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azomethine (C=N) bonds, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s ability to interact with biological targets can be harnessed for therapeutic purposes. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-{(Z)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DICHLORO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- **2-{(Z)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIMETHYL-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” lies in its specific substitution pattern. The presence of both chlorophenyl and dibromo-dihydroxyphenyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. This unique structure can lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H10Br2ClN3O3S |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(2Z,5Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H10Br2ClN3O3S/c18-11-5-9(14(24)13(19)15(11)25)6-12-16(26)22-17(27-12)23-21-7-8-1-3-10(20)4-2-8/h1-7,24-25H,(H,22,23,26)/b12-6-,21-7+ |
InChI Key |
OCMLWNPXOPVKHE-ALUZDZMUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C\2/NC(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/S2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C2NC(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11109307.png)
![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B11109308.png)
![{2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron](/img/structure/B11109310.png)
![Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate](/img/structure/B11109313.png)
![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
![N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109324.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109334.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11109344.png)
![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109350.png)
![4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide](/img/structure/B11109366.png)
